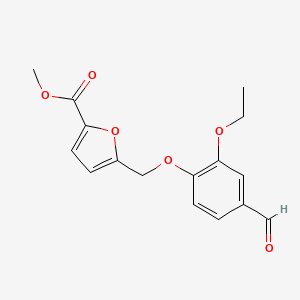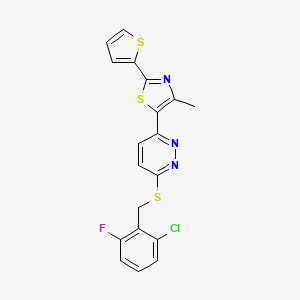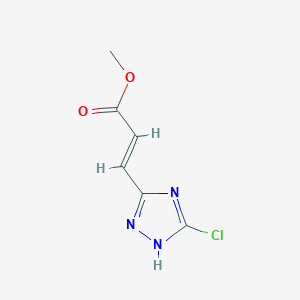![molecular formula C19H21N3O B2903601 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 439095-16-6](/img/structure/B2903601.png)
3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a chemical compound with the formula C₁₉H₂₁N₃O . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one core, which is substituted with a phenyl group and three methyl groups . More detailed structural analysis would require experimental techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a melting point of 352-353°C . Its molecular formula is C₁₉H₂₁N₃O .Aplicaciones Científicas De Investigación
Synthesis Methods
Ionic Liquid Synthesis : A series of derivatives, including 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-ones, were synthesized in an ionic liquid without using any catalyst. This method offers advantages like easier work-up, milder reaction conditions, and environmental friendliness (Shi & Yang, 2011).
Aqueous Media Synthesis : Another approach involved a three-component reaction in aqueous media, yielding similar compounds with higher yields and lower cost, emphasizing environmentally benign procedures (Wang & Shi, 2012).
Regioselective Synthesis : The regioselective synthesis of these compounds was achieved, with a focus on the reaction mechanism and structural studies of the predominant tautomeric form (Quiroga et al., 2001).
Applications in Chemistry
Domino Reactions and Synthesis : Domino reactions involving 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-ones led to the formation of pyrazolo[3,4-b]pyridine derivatives, highlighting the potential for creating structurally diverse compounds (Zemlyanaya et al., 2017).
Catalyst-Free Syntheses : Catalyst-free syntheses of derivatives have been reported, offering a non-catalytic, simple procedure for creating structurally diverse compounds, potentially with biological and pharmacological activities (Ezzati et al., 2017).
Chemo- and Regioselectivity : The tuning of chemo- and regioselectivities in multicomponent condensations of these compounds has been described, providing insight into reaction mechanisms and intermediate formations (Chebanov et al., 2008).
Optical Absorption Studies : Quantum-chemical simulations and experimental studies on these derivatives reveal significant insights into their absorption spectra, particularly the effect of substituting methyl groups with phenyl groups (Koścień et al., 2003).
Antimycobacterial Activity : Microwave-assisted synthesis of benzopyrazolo[3,4-b]quinolindiones showed antimycobacterial activity against Mycobacterium spp strains, indicating potential medical applications (Quiroga et al., 2014).
Apoptosis Induction in Cancer Cells : N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to these compounds, have been identified as potent inducers of apoptosis in cancer cells, suggesting possible therapeutic applications (Zhang et al., 2008).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include elucidating its mechanism of action, exploring its potential therapeutic applications, and developing more efficient synthetic routes. Given its use in proteomics research , it might also be of interest in the field of biochemistry and molecular biology.
Propiedades
IUPAC Name |
3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWFAUFYUNHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Cyclopentyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2903523.png)

![1-[4-(Cyclohexylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2903525.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2903527.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)



![2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2903534.png)
![N-(3-Imidazo[1,2-a]pyridin-2-ylpropyl)prop-2-enamide](/img/structure/B2903535.png)

![1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2903538.png)
